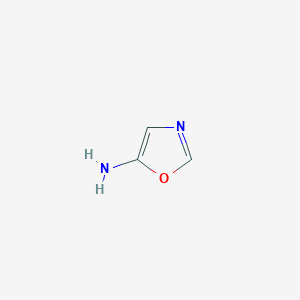

Oxazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-3-1-5-2-6-3/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEAMOBHNFDQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611405 | |

| Record name | 1,3-Oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97958-46-8 | |

| Record name | 1,3-Oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Fundamental Transformations of the Oxazol 5 Amine Core

Reactions at the Amine Moiety

The primary amine group at the 5-position is a key site for functionalization, behaving as a potent nucleophile.

The amine group of oxazol-5-amine readily participates in nucleophilic substitution reactions. smolecule.com Its lone pair of electrons can attack a wide range of electrophilic centers, enabling the introduction of diverse substituents. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules. smolecule.com For instance, the amine can react with electrophiles to create new carbon-nitrogen bonds, a cornerstone of many synthetic pathways in medicinal chemistry. smolecule.comsmolecule.com

Acylation of the amine moiety is a common and highly efficient transformation. smolecule.com This reaction typically involves treating the this compound with acylating agents like acyl chlorides or anhydrides to yield the corresponding N-acyl-5-aminooxazoles (amides). smolecule.com These reactions are crucial for modifying the compound's properties and for subsequent synthetic steps. smolecule.com

A notable method involves the N-acylation of amino acids, which can lead to the formation of oxazol-5(4H)-ones, followed by cyclodehydration. nih.gov This process can be facilitated in a one-pot synthesis using coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which activates the carboxylic acid for reaction with the amine. smolecule.comnih.gov

Table 1: Common Reagents for Acylation of the Amine Moiety

| Reagent Class | Specific Example | Product |

| Acyl Chlorides | Benzoyl Chloride | N-Benzoylthis compound |

| Anhydrides | Acetic Anhydride | N-Acetylthis compound |

| Coupling Reagents | DMT-MM (with a carboxylic acid) | N-Acylthis compound |

The amine group of this compound can undergo oxidation under specific conditions to yield other nitrogen-containing functional groups, such as imines or nitriles. smolecule.com Similarly, in some benzoxazole (B165842) derivatives, the amino group may be oxidized to a nitro group. smolecule.com

Separately, the oxazole (B20620) ring itself is susceptible to oxidative cleavage. pharmaguideline.com Strong oxidizing agents like cold potassium permanganate (B83412) or ozone can open the ring, leading to decomposition products. pharmaguideline.com However, the ring is generally resistant to oxidation by hydrogen peroxide. pharmaguideline.com The oxidative aromatization of a precursor oxazoline (B21484) ring to an oxazole is a key synthetic strategy, often achieved using reagents like manganese dioxide (MnO2). rsc.org

Transformations of the Oxazole Ring System

The oxazole ring, while aromatic, possesses unique reactivity that allows for its transformation into other heterocyclic systems or for its strategic derivatization.

The this compound core can undergo significant structural changes, particularly through recyclization reactions. smolecule.comnih.gov The chemical behavior driving these transformations is attributed to the presence of two "hidden amide" fragments within the structure. nih.gov These processes are often initiated by a nucleophilic attack at either the C2 or C5 position of the oxazole ring. nih.gov The presence of an electron-withdrawing group at the C4 position can facilitate these recyclizations. nih.gov

A classic example of such a transformation is the conversion of oxazoles into imidazoles upon treatment with nucleophiles like ammonia. pharmaguideline.com This reaction proceeds via ring cleavage followed by recyclization. pharmaguideline.com In a related process, the thermolysis of benzo[d]oxazol-2-yl methanimines, formed from precursor heterocycles, can lead to an unprecedented dimerization. This involves the opening of one benzoxazole ring, followed by an intermolecular nucleophilic attack and ring closure to form a new imidazole (B134444) ring. mdpi.com Such rearrangements, often following an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, are powerful tools for converting oxazoles into other valuable heterocyclic structures. researchgate.net

Table 2: Examples of Ring Transformation Products from Oxazole Derivatives

| Starting Material Type | Reagent/Condition | Major Product |

| Oxazole | Ammonia/Formamide (B127407) | Imidazole |

| 5-Amino-oxazoles | Nucleophiles (e.g., amines, hydrazine) | Various heterocycles (e.g., pyrazoles, pyrrolo[1,2-a]imidazoles) nih.gov |

| Benzo[d]oxazol-2-yl methanimine | Heat (Thermolysis) | Imidazole derivative mdpi.com |

Introducing new functional groups directly onto the oxazole ring can be challenging. Electrophilic substitution on the unsubstituted oxazole ring is generally difficult due to the ring's electron-deficient nature. pharmaguideline.com When it does occur, the reaction preferentially happens at the C4 position, followed by C5 and then C2 (C4 > C5 > C2). pharmaguideline.com

To overcome this, modern synthetic methods have been developed for direct C-H functionalization. While historically challenging, direct functionalization at the C5 position of amino acid-derived oxazoles has been accomplished. rsc.org Early methods relied on C-C bond formation through lithiation. rsc.org More recently, palladium-catalyzed direct arylation has emerged as a powerful strategy. rsc.org This approach allows for the introduction of aryl groups at the C5 position, significantly expanding the synthetic utility of the oxazole core and enabling the creation of novel peptidomimetic structures. rsc.org

Tautomerism and Isomerization Studies

The this compound core can exist in different tautomeric forms, primarily through the migration of a proton. This phenomenon, particularly amine-imine tautomerism, is critical to understanding the compound's reactivity, aromaticity, and interaction with biological targets. The equilibrium between these forms is influenced by substitution patterns, solvent, and physical state.

Experimental Elucidation of Tautomeric Forms (e.g., Amine-Imine Tautomerism)

Experimental studies, predominantly using X-ray crystallography, have been instrumental in unambiguously identifying the dominant tautomeric form of amino-substituted oxazole-containing heterocycles in the solid state. While direct crystallographic data for the parent this compound is not extensively documented, analysis of closely related structures provides significant insight.

In studies on fused heterocyclic systems like 7-amino-oxazolo[5,4-d]pyrimidines, the amine tautomer is observed to be the stable form. mdpi.comnih.gov For instance, the structure of a specific derivative, 7-amino-2-(5-amino-3-methylisoxazol-4-yl)-5-(morpholin-4-yl)oxazolo[5,4-d]pyrimidine (referred to as 5h in the study), was definitively confirmed by X-ray single-crystal analysis. mdpi.comnih.gov The analysis revealed that the exocyclic amino group at the 7-position exists in the amine form, not the imine form. mdpi.com This conformation is stabilized by an intramolecular hydrogen bond between the amine proton and a nitrogen atom in the adjacent pyrimidine (B1678525) ring, forming a stable six-membered ring motif. mdpi.comnih.gov

Similarly, investigations into related 2-amino-2-oxazoline structures have shown that they preferentially exist as the enamine tautomer in the crystalline solid state, a form analogous to the amine tautomer of this compound. rsc.org Crystallographic analyses of these compounds have unequivocally identified the position of the hydrogen atom on the exocyclic nitrogen, confirming the enamine structure over the keto or enol isomers. rsc.org These experimental findings underscore the tendency of the amine tautomer to be the thermodynamically more stable form in the solid state for these classes of heterocycles.

The primary experimental techniques used to elucidate these structures include:

X-ray Crystallography : Provides definitive evidence of atomic positions and bond lengths in the solid state, allowing for the unambiguous assignment of the tautomeric form. mdpi.commdpi.com

NMR Spectroscopy : While more commonly used for analysis in solution, NMR can help identify tautomers by observing chemical shifts and coupling constants of protons and carbons near the tautomerizing group. mdpi.com For example, the absence of a peak attributable to an imine group (HC=N) can point towards the dominance of the amine/enamine form in solution. mdpi.com

Computational and Spectroscopic Analysis of Tautomeric Equilibria

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to complement experimental findings and to quantify the energetic differences between tautomers. rsc.orgmjcce.org.mk These studies allow for the prediction of the most stable tautomer in the gas phase and in various solvents, providing insights into the tautomeric equilibrium.

For the 7-amino-oxazolo[5,4-d]pyrimidine system, which contains the core amino-oxazole feature, computational studies were performed to estimate the free enthalpy (ΔG) and the equilibrium constant (Ktrans) for the amine-imine tautomerization. mdpi.com The calculations overwhelmingly favor the amine tautomer. mdpi.com It was determined that the imine tautomer is significantly less stable, a phenomenon attributed to the partial loss of aromaticity in the oxazolopyrimidine ring system upon tautomerization. mdpi.com The energy difference is so substantial that it is predicted that for every one molecule of the imine tautomer, there are over 75.5 million molecules of the amine tautomer at equilibrium. mdpi.com

The influence of the environment was also simulated, showing that the equilibrium is not significantly affected by a solvent like ethanol, with results being very similar to those in a vacuum. mdpi.com This suggests that the intrinsic stability of the amine tautomer is the dominant factor. mdpi.com

| Parameter | Simulation Environment | Value | Conclusion |

|---|---|---|---|

| Free Enthalpy (ΔGtrans(298)) | Vacuum | 10.748 kcal·mol⁻¹ | Amine tautomer is highly dominant. |

| Equilibrium Constant (Ktrans) | Vacuum | ~1.323 × 10⁻⁸ | |

| Free Enthalpy (ΔGtrans(298)) | Ethanol | 10.752 kcal·mol⁻¹ | Solvent has an insignificant effect on the equilibrium. |

| Equilibrium Constant (Ktrans) | Ethanol | ~1.313 × 10⁻⁸ |

Spectroscopic methods like IR and NMR are also vital for studying these equilibria.

IR Spectroscopy : Can verify the presence of key functional groups. For example, the presence of N-H stretching bands and the absence of characteristic C=N imine bands can support the dominance of the amine tautomer.

NMR Spectroscopy : In solution, the chemical shifts of the atoms involved in the tautomerism can provide evidence for the major form present. mdpi.com Good correlations have been found between tautomeric equilibria and the chemical shifts of signals from the atoms in the phenolimine or ketoamine systems, which are analogous to the amine-imine system. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy.benchchem.combenchchem.comvulcanchem.comipb.ptimist.ma

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of oxazol-5-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

While specific experimental data for the unsubstituted parent compound is scarce in the literature, data from substituted derivatives allows for the prediction of spectral features. For instance, in derivatives of this compound, the amine protons typically appear as a broad singlet. vulcanchem.com The proton on the C4 carbon of the oxazole (B20620) ring is expected to be a singlet in the region of δ 5.7-6.2 ppm. vulcanchem.com

In the ¹³C NMR spectrum, the chemical shifts of the oxazole ring carbons are characteristic. The C5 carbon, bonded to the amine group, is predicted to resonate at approximately δ 150-160 ppm. The C3 and C4 carbons are expected in the ranges of δ 155-165 ppm and δ 90-100 ppm, respectively. vulcanchem.com Studies on substituted oxazoles have shown that the C4 carbon chemical shifts appear in the range of 95.0-98.0 ppm. imist.ma

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H (Amine) | ~4.5-5.5 | Broad Singlet | Based on substituted derivatives. vulcanchem.com |

| ¹H (C4-H) | ~5.7-6.2 | Singlet | Based on substituted derivatives. vulcanchem.com |

| ¹³C (C5) | ~150-160 | - | Based on substituted derivatives. vulcanchem.com |

| ¹³C (C3) | ~155-165 | - | Based on substituted derivatives. vulcanchem.com |

| ¹³C (C4) | ~90-100 | - | Based on substituted derivatives. vulcanchem.com |

Mass Spectrometry (MS).benchchem.comnih.govnist.govmassbank.eu

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. For the isomeric compound, isthis compound (B86289), the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 84, which corresponds to the molecular formula C₃H₄N₂O. nih.govmassbank.eu

The electron ionization (EI) mass spectrum of isthis compound shows a characteristic fragmentation pattern. nih.govmassbank.eu Common fragmentation pathways for related amine compounds involve the cleavage of the bond between carbon and nitrogen. For substituted oxazole derivatives, high-resolution mass spectrometry (HRMS) is used to verify the molecular ion and fragmentation patterns consistent with the oxazole core.

Table 2: Mass Spectrometry Data for Isthis compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 84 | 99.9 | [M]⁺ |

| 41 | 97.4 | [C₂H₃N]⁺ |

| 44 | 76.2 | [C₂H₄O]⁺ |

| 29 | 65.8 | [CHO]⁺ |

| 40 | 65.6 | [C₂H₂N]⁺ |

| Data obtained from the mass spectrum of isthis compound. nih.govmassbank.eu |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy.benchchem.comijcce.ac.irajol.inforsc.orgresearchgate.net

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The primary amine (-NH₂) group gives rise to characteristic N-H stretching vibrations. In related derivatives, these stretches are typically observed in the range of 3300-3500 cm⁻¹. The C=N stretching vibration within the oxazole ring is expected around 1600-1650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis absorption spectra of oxazole derivatives generally show absorption bands related to the heterocyclic ring system. For instance, the hydrolysis products of related Schiff bases containing an isoxazole-amine moiety show distinct absorption spectra. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Reference |

| N-H Stretch (Amine) | ~3300-3500 | |

| C=N Stretch (Oxazole Ring) | ~1600-1650 | |

| C=O Stretch (in oxazol-5-one derivatives) | ~1708-1761 | ijcce.ac.irajol.info |

X-ray Crystallography for Solid-State Structure Determination.ajol.inforsc.orgacs.orgbenchchem.comd-nb.info

X-ray crystallography is the definitive method for determining the three-dimensional solid-state structure of a molecule, providing precise bond lengths, bond angles, and intermolecular interactions. While there are no published crystal structures for the parent this compound, the structures of several of its derivatives have been determined.

For example, the crystal structure of 4-(4-fluorophenylazo)-3-methyl-4H-isoxazol-5-one has been determined by X-ray diffraction. ajol.info The analysis of such derivatives helps in understanding the planarity of the oxazole ring and the conformational preferences of its substituents. In derivatives, resolving bond and torsion angles using software like SHELXL is a key aspect of the analysis. The synthesis of various 4H-1,3,5-oxadiazine derivatives has also been characterized by X-ray crystallography, providing insights into related heterocyclic systems. d-nb.info

Chromatographic Purity Analysis (e.g., Reversed-Phase High-Performance Liquid Chromatography).benchchem.comacs.orgrsc.orgnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique for assessing the purity of this compound and its derivatives. This method separates the compound of interest from any impurities based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.

For example, the purity of 3-(4-ethylphenyl)-1,2-oxazol-5-amine (B1274923) has been validated to be greater than 98% using a C18 column with an acetonitrile/water mobile phase. Chiral HPLC is also employed to determine the enantiomeric ratios of chiral oxazolone (B7731731) derivatives. acs.org The development of analytical methods often involves monitoring reaction progress by TLC or HPLC to ensure optimal conversion and purity.

Computational Chemistry and Theoretical Investigations of Oxazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for exploring the intrinsic properties of molecules like oxazol-5-amine. These methods allow for the detailed analysis of electronic structure and the prediction of chemical reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. irjweb.comnih.gov By employing methods such as B3LYP with a 6-311G++(d,p) basis set, researchers can predict the optimized structure, frontier molecular orbital energies (HOMO and LUMO), and various reactivity descriptors. irjweb.comnih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netdergipark.org.tr The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and stability. irjweb.com For instance, a smaller energy gap in an oxazole (B20620) derivative suggests higher reactivity. irjweb.com In one study on an oxazole derivative, the HOMO and LUMO energy levels were calculated to be -6.037 eV and -2.566 eV, respectively, at the B3LYP/6-311G(d,p) level. dergipark.org.tr

DFT calculations also enable the determination of other chemical reactivity parameters, including chemical potential, global chemical hardness, and electrophilicity index, which further characterize the molecule's reactivity. irjweb.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.netdergipark.org.tr Negative regions (red) on the MEP map, often found around electronegative atoms like oxygen and nitrogen in the oxazole ring, indicate sites prone to electrophilic attack. In contrast, positive regions (blue) around hydrogen atoms are susceptible to nucleophilic attack. researchgate.net

These theoretical calculations have been instrumental in understanding the structure-property relationships of oxazole derivatives, providing insights that are consistent with experimental findings. nih.govdergipark.org.tr

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound derivatives helps in understanding their preferred shapes and the energy barriers between different conformations.

The oxazole ring itself is a rigid, planar structure. However, substituents attached to the ring, such as an amine group, can have rotational freedom, leading to multiple possible conformations. The spatial arrangement of these substituents is influenced by steric interactions, electronic effects from the oxazole ring, and potential intramolecular hydrogen bonds.

Potential energy surface (PES) mapping is a computational technique used to explore the conformational landscape of a molecule. nih.govresearchgate.net By calculating the energy of the molecule for different values of key torsion angles, a map of the energetically favorable and unfavorable conformations can be generated. nih.govresearchgate.net For amino acid residues containing an oxazole ring, PES calculations have shown a tendency to adopt a semi-extended β2 conformation, which is stabilized by an intramolecular N-H···N hydrogen bond. nih.gov The solvent environment can also influence conformational preferences, with more polar solvents favoring more open conformations. nih.gov

Theoretical studies on dipeptides containing oxazolidine (B1195125) (a related saturated ring system) have shown that the relative stabilities of different conformations and the barriers for their interconversion can be significantly affected by the replacement of a carbon atom with an oxygen atom in the ring. acs.org These computational analyses provide crucial information for understanding how the structure of this compound derivatives can influence their interactions with biological targets.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as an this compound derivative, and a biological target, typically a protein. jst.go.jpmdpi.combioinformation.netrroij.comtandfonline.comresearchgate.netnih.govnih.govphyschemres.org These methods are fundamental in modern drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. physchemres.org

Prediction of Ligand-Target Interactions

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. rroij.comymerdigital.com This computational tool is essential for understanding the binding properties of ligands and targets and for predicting the 3D structure of the resulting complex. rroij.com The process involves placing the ligand in various positions and orientations within the active site of the protein and calculating a scoring function to estimate the binding affinity. physchemres.org

Studies on various oxazole derivatives have successfully used molecular docking to predict their interactions with a range of biological targets. For example, oxazole compounds have been docked against the heme-binding protein from Porphyromonas gingivalis, showing better affinity values compared to standard drugs. bioinformation.net Similarly, oxazole-based oxadiazole scaffolds have been docked against tyrosine kinase, revealing interactions with key amino acids in the active site. mdpi.com In another study, oxazole derivatives were docked into the peroxisome proliferator-activated receptor gamma (PPARγ) to identify potential anti-diabetic agents. rroij.com

The results of molecular docking can guide the synthesis of new derivatives with improved binding characteristics. The identification of key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein provides a rational basis for designing more potent and selective inhibitors. tandfonline.com

Analysis of Binding Modes and Affinities

Following molecular docking, the predicted binding modes and affinities are analyzed to understand the nature of the ligand-receptor interaction. The binding affinity is a measure of the strength of the interaction, often expressed as a docking score or binding energy. rroij.comphyschemres.org A lower binding energy generally indicates a more stable complex.

Analysis of the binding modes of oxazole derivatives has revealed important structural features for their biological activity. For instance, in the case of N-aryl-5-aryloxazol-2-amine derivatives as 5-lipoxygenase inhibitors, SAR analysis combined with docking showed that a hydroxyl or amino group at a specific position on the N-phenyl ring was crucial for activity. jst.go.jp Molecular docking of oxazole-linked oxadiazole derivatives with tyrosine kinase demonstrated that different substituents on the phenyl ring led to varied interactions with the enzyme's active site. mdpi.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex over time. mdpi.combiointerfaceresearch.com MD simulations can assess the stability of the docked pose and analyze the structural variations of the complex in a simulated biological environment. mdpi.com For example, MD simulations of oxazole-based oxadiazole scaffolds complexed with tyrosine kinase were run for 100 nanoseconds to confirm the stability of the ligand within the binding site. mdpi.com

The combination of molecular docking and MD simulations offers a comprehensive approach to understanding the binding mechanisms of this compound derivatives and is invaluable for the rational design of new therapeutic agents. biointerfaceresearch.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. jst.go.jpnih.govacs.orgnih.govtandfonline.comresearchgate.nettypeset.io These models are used to identify the key structural features responsible for the therapeutic effects of a series of compounds and to predict the activity of new, unsynthesized molecules. tandfonline.comtypeset.io

SAR analysis involves qualitatively examining how changes in the structure of a molecule, such as the addition or removal of functional groups, affect its biological activity. jst.go.jpnih.gov For instance, in a series of N-aryl-5-aryloxazol-2-amine derivatives, SAR studies revealed that a hydroxyl or amino group on the N-phenyl ring was essential for their 5-lipoxygenase inhibitory activity. jst.go.jp Similarly, for oxazolidinone antibacterial agents, converting the 5-acetylaminomethyl moiety into other functional groups significantly impacted their antibacterial potency. nih.gov

QSAR models take this a step further by developing mathematical equations that quantitatively correlate the structural properties (descriptors) of molecules with their biological activities. tandfonline.comresearchgate.nettypeset.iobioline.org.br These descriptors can be electronic, steric, hydrophobic, or topological in nature. typeset.iobioline.org.br The fundamental assumption of QSAR is that similar molecules will have similar biological activities. tandfonline.com

Several QSAR studies have been conducted on oxazole and related heterocyclic compounds. For a series of N-aryl-oxazolidinone-5-carboxamide derivatives with anti-HIV-1 integrase activity, 2D and 3D-QSAR models were developed to identify the structural requirements for potency. tandfonline.com In another study on α-ketooxazole analogues as anti-Alzheimer agents, QSAR models were built using electronic, lipophilic, and topological descriptors. typeset.io The resulting models indicated that the Kier chi 5 ring index, VAMP heat of formation, and VAMP LUMO energy were significant contributors to the anti-Alzheimer activity. typeset.io

The development of robust QSAR models often involves statistical methods like multiple linear regression (MLR) and partial least squares (PLS) to establish the relationship between the descriptors and the biological activity. tandfonline.comtypeset.iobioline.org.br The predictive power of these models is typically validated using internal and external validation techniques. tandfonline.combioline.org.br

Table 1: Examples of Descriptors Used in QSAR Models for Oxazole Derivatives

| Descriptor Type | Example Descriptors | Reference |

| Electronic | VAMP Heat of Formation, VAMP LUMO | typeset.io |

| Topological | Kier Chi 5 Ring Index | typeset.io |

| Physicochemical | Molar Refractivity (MR) | bioline.org.br |

| 3D-QSAR Fields | Steric and Electrostatic Fields | tandfonline.com |

Successful SAR and QSAR models provide valuable insights into the mechanism of action of this compound derivatives and serve as a predictive tool to guide the design and synthesis of new compounds with enhanced biological activity. tandfonline.comtypeset.io

In Silico Prediction of Pharmacological Targets and Mechanism of Action

Computational chemistry and theoretical investigations play a pivotal role in modern drug discovery, offering predictive insights into the pharmacological profiles of novel compounds. For this compound and its derivatives, in silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling have been instrumental in identifying potential biological targets and elucidating possible mechanisms of action. These approaches accelerate the drug development process by prioritizing compounds for synthesis and experimental testing. acs.org

Research has shown that the oxazole-5-amine scaffold is a versatile template for interacting with a diverse range of biological targets. The predicted mechanisms often involve the inhibition of key enzymes or the modulation of receptor activity, pointing towards potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions. pnrjournal.com

Predicted Pharmacological Targets and Research Findings:

Molecular docking studies have successfully predicted the binding of this compound derivatives to several important protein targets. These computational predictions are often the first step in rational drug design, providing a hypothesis for the compound's biological activity that can be tested experimentally. pnrjournal.comnih.gov

Key predicted targets for derivatives of this compound include:

Protein Kinases: The oxazole core is a recognized scaffold for kinase inhibitors. Molecular docking studies have explored the interaction of oxazole-containing compounds with various kinases, including Cyclin-Dependent Kinase 8 (CDK8) and tyrosine kinases. nih.govmdpi.com For instance, 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives were evaluated against CDK8, with computational results suggesting that potent compounds fit well within the ATP-binding pocket, indicating a potential mechanism for their anticancer effects. nih.gov Similarly, oxazole-linked oxadiazole derivatives have shown potential as tyrosine kinase inhibitors, a key target in leukemia treatment. mdpi.com

Glucosamine-6-phosphate (GlcN-6-P) synthase: This enzyme is a target for antimicrobial agents. Molecular docking of Schiff bases derived from benzo[d]this compound revealed that these compounds could block the active site of GlcN-6-P synthase, suggesting a mechanism for their observed antibacterial activity. researchgate.netrjptonline.org

Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a major target for anti-inflammatory drugs. In silico evaluations of new oxazole derivatives, synthesized from a furan (B31954) oxazole amine intermediate, have been conducted using molecular docking with the COX-2 enzyme, showing good theoretical activity that correlated with experimental results. pnrjournal.com

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): This nuclear receptor is a target for antidiabetic drugs. In silico design and docking studies of oxazole derivatives against PPARγ have been performed to discover novel compounds for diabetes treatment, with several designed ligands showing high affinity for the receptor. rroij.com

Biotin (B1667282) Carboxylase: This enzyme is essential in fatty acid synthesis, making it a target for antibacterial agents. Pharmacophore models based on amino-oxazoles have been used to identify inhibitors of biotin carboxylase. researchgate.net

The following table summarizes key research findings from computational studies on this compound derivatives, highlighting the predicted biological targets and the methodologies employed.

| Oxazole Derivative Class | Predicted Target | Computational Method | Potential Therapeutic Area | Reference |

|---|---|---|---|---|

| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives | Cyclin-Dependent Kinase 8 (CDK8), ER-α | Molecular Docking | Anticancer | nih.gov |

| Oxazole-linked Oxadiazole derivatives | Tyrosine Kinase | Molecular Docking, DFT, Pharmacophore Modeling | Anticancer (Leukemia) | mdpi.com |

| Schiff bases of benzo[d]this compound | Glucosamine-6-phosphate synthase | Molecular Docking | Antimicrobial | researchgate.netrjptonline.org |

| Furan oxazole amine derivatives | Cyclooxygenase-2 (COX-2) | Molecular Docking | Anti-inflammatory | pnrjournal.com |

| General Oxazole derivatives | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Molecular Docking | Antidiabetic | rroij.com |

| Amino-oxazoles | Biotin Carboxylase | Pharmacophore Modeling | Antimicrobial | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling:

Beyond single-target docking, broader computational strategies like QSAR and pharmacophore modeling are employed to understand the structural requirements for the biological activity of this compound derivatives. tandfonline.com

QSAR studies correlate variations in the physicochemical properties of a series of compounds with their biological activities. nih.govresearchgate.net For oxazole derivatives, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules. researchgate.net These models often highlight the importance of specific electronic and steric features, such as the influence of electron-withdrawing groups on binding affinity to kinase targets.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. rsc.org For the oxazole-amine scaffold, pharmacophore models can pinpoint critical moieties, such as the oxazole's nitrogen atom acting as a hydrogen bond acceptor, which are crucial for receptor binding. researchgate.net These models serve as templates for virtual screening of compound libraries to find new hits with the desired activity.

Together, these computational and theoretical investigations provide a powerful framework for exploring the therapeutic potential of this compound. By predicting interactions at a molecular level, these studies pave the way for the rational design and development of novel drugs based on this promising heterocyclic core. researchgate.netresearchgate.net

Medicinal Chemistry and Pharmacological Investigations of Oxazol 5 Amine Derivatives

Oxazol-5-amine as a Core Scaffold in Drug Discovery

The this compound moiety is a significant heterocyclic structure that has garnered considerable attention in the field of medicinal chemistry. nih.govmdpi.com This five-membered ring system, containing both nitrogen and oxygen, serves as a versatile scaffold for the development of novel therapeutic agents across a wide range of diseases. mdpi.comni.ac.rs Its value lies in its ability to be readily modified with various substituents, allowing for the fine-tuning of pharmacological activity and the creation of derivatives with diverse biological properties. nih.govnih.gov The structural and electronic features of the this compound core enable it to interact with a variety of biological targets, including enzymes and receptors, through various non-covalent bonds. ni.ac.rs

In drug discovery, the this compound framework is utilized as a foundational structure to design and synthesize libraries of compounds. nih.govresearchgate.net Researchers have successfully employed this scaffold to develop multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. researchgate.netnih.gov This approach is particularly promising for complex multifactorial diseases like Alzheimer's. researchgate.netnih.gov The adaptability of the oxazole (B20620) ring system allows for its incorporation into more complex molecular architectures, making it a valuable building block in the synthesis of new chemical entities with potential for therapeutic application. nih.gov

Research in Specific Therapeutic Areas

Neuropharmacology

The this compound scaffold has been extensively investigated for its potential in treating neurological disorders, particularly neurodegenerative diseases. nih.gov Derivatives of this compound have shown promise in modulating key pathological pathways associated with these conditions. nih.gov

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological factors, including cholinergic deficits and the formation of amyloid-beta (Aβ) plaques. nih.govresearchgate.net The multi-target directed ligand (MTDL) strategy has emerged as a promising therapeutic approach for AD, and this compound derivatives have been at the forefront of this research. researchgate.netnih.gov

A series of 2-substituted benzo[d]this compound derivatives have been designed and synthesized as MTDLs for the treatment of Alzheimer's disease. nih.govresearchgate.netnih.gov These compounds have demonstrated the ability to potently inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net Furthermore, these derivatives have been shown to inhibit the aggregation of Aβ peptides, a key event in the formation of amyloid plaques. researchgate.netnih.gov One notable compound, designated as compound 92, exhibited potent inhibition of both cholinesterase enzymes and significant inhibition of Aβ aggregation. nih.govresearchgate.net This compound also demonstrated good blood-brain barrier permeability and neuroprotective properties. nih.govresearchgate.net

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Several this compound derivatives have been identified as potent inhibitors of these enzymes. nih.govnih.gov

Research has shown that 2-substituted benzo[d]this compound derivatives can be highly effective cholinesterase inhibitors. nih.govnih.gov For instance, compound 92 from a synthesized library displayed an IC50 value of 0.052 µM against AChE and 1.085 µM against BuChE. nih.govresearchgate.net Other studies on novel benzo[d]oxazole derivatives have also reported strong inhibitory activity, with some compounds showing IC50 values in the low micromolar range for both AChE and BChE. nih.govssu.ac.ir The structure-activity relationship (SAR) studies of these compounds have provided insights into the chemical features necessary for potent inhibition. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 92 | Acetylcholinesterase (AChE) | 0.052 ± 0.010 | nih.govresearchgate.net |

| Compound 92 | Butyrylcholinesterase (BuChE) | 1.085 ± 0.035 | nih.govresearchgate.net |

| Compound 6a | Acetylcholinesterase (AChE) | 1.03 | nih.govssu.ac.ir |

| Compound 6a | Butyrylcholinesterase (BuChE) | 6.6 | nih.govssu.ac.ir |

| Compound 6j | Acetylcholinesterase (AChE) | 1.35 | nih.govssu.ac.ir |

| Compound 6j | Butyrylcholinesterase (BuChE) | 8.1 | nih.govssu.ac.ir |

Inflammation and Immunomodulation

This compound derivatives have also been explored for their anti-inflammatory and immunomodulatory properties. nih.govjst.go.jp The oxazole scaffold has been identified as a promising starting point for the development of agents targeting key enzymes in inflammatory pathways. jst.go.jp

The enzyme 5-lipoxygenase (5-LOX) plays a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in conditions such as asthma and rheumatoid arthritis. jst.go.jp Inhibition of 5-LOX is therefore a valuable therapeutic strategy for inflammatory diseases. jst.go.jp

A series of N-aryl-5-aryloxazol-2-amine derivatives have been synthesized and evaluated as 5-LOX inhibitors. nih.govjst.go.jp Structure-activity relationship (SAR) studies revealed that the presence of a hydroxyl or amino group at the para-position of the N-phenyl ring was crucial for potent 5-LOX inhibitory activity. nih.govjst.go.jp Further optimization of these derivatives led to the identification of compounds with significant inhibitory potency. For example, some N-(4-hydroxyphenyl)oxazol-2-amine derivatives showed good inhibitory effects against 5-LOX. jst.go.jp The introduction of certain substituents, such as dimethyl or dichloro groups, into the N-(4-hydroxyphenyl)-5-(4-fluorophenyl)oxazol-2-amine structure significantly increased inhibitory activity. jst.go.jp

| Compound | 5-LOX IC50 (µM) | Reference |

|---|---|---|

| N-(4-hydroxyphenyl)-5-phenyloxazol-2-amine | 1.8 | jst.go.jp |

| N-(4-hydroxyphenyl)-5-(4-fluorophenyl)oxazol-2-amine | 1.2 | jst.go.jp |

| N-(4-hydroxyphenyl)-5-(4-chlorophenyl)oxazol-2-amine | 1.5 | jst.go.jp |

| N-(4-hydroxyphenyl)-5-(4-methoxyphenyl)oxazol-2-amine | 2.5 | jst.go.jp |

| N-(4-aminophenyl)-5-(4-fluorophenyl)oxazol-2-amine | 0.9 | jst.go.jp |

Mechanism-Based Anti-inflammatory Studies

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents, with research focusing on their mechanisms of action. A key area of study has been the inhibition of enzymes involved in the inflammatory pathway, such as 5-lipoxygenase (5-LOX). jst.go.jp A series of N-aryl-5-aryloxazol-2-amine derivatives were identified as potent inhibitors of 5-LOX catalytic activity. jst.go.jp Certain compounds from this series demonstrated greater efficacy in reducing arachidonic acid-induced ear edema in animal models when applied topically compared to the standard drug, zileuton. jst.go.jp

Another mechanistic target for the anti-inflammatory effects of oxazole derivatives is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform. researchgate.net Molecular docking studies have been employed to design and predict the interaction of furan-oxazole derivatives with the COX-2 active site. researchgate.net The design of these compounds often focuses on creating structures that can fit into the larger binding pocket of COX-2, which may lead to selective inhibition over the COX-1 isoform. researchgate.net In vitro studies using RAW 264.7 cell lines have confirmed the ability of synthesized furan-oxazole compounds to inhibit COX-2 activity. researchgate.net

Furthermore, some isoxazole (B147169) derivatives, which are structural isomers of oxazoles, have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). mdpi.commdpi.com The inhibition of TNF-α production, often induced by lipopolysaccharides (LPS) in whole blood cultures, points to the anti-inflammatory character of these compounds. mdpi.commdpi.com

Investigation of Immunosuppressive and Immunostimulatory Effects

The immunomodulatory potential of this compound and its isomeric isoxazole derivatives is a significant area of research, with different compounds exhibiting either immunosuppressive or immunostimulatory activities. mdpi.comnih.govnih.gov This dual activity often depends on the specific structural modifications of the core molecule. mdpi.com

Immunosuppressive Effects: Several isoxazole derivatives have demonstrated notable immunosuppressive properties. mdpi.com For instance, certain N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were found to inhibit the phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs). mdpi.com Similarly, a series of 7-aminooxazolo[5,4-d]pyrimidines strongly inhibited the proliferation of human peripheral blood lymphocytes and mouse splenocytes. mdpi.com Some of these compounds also moderately suppressed the production of TNF-α. mdpi.com The mechanism of action for some of these derivatives is thought to involve the induction of apoptosis in immune cells. mdpi.comsmolecule.com

Immunostimulatory Effects: Conversely, other derivatives have been found to stimulate the immune system. nih.gov For example, RM-11 (3,5-dimethyl-5,6-dihydro-4H- mdpi.commdpi.comoxazolo[5,4-e] mdpi.commdpi.comrjptonline.orgtriazepin-4-one) was shown to potently stimulate both humoral and cellular immune responses in mice. nih.gov Other derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have been observed to have modulatory effects on T-cell and B-cell populations and to enhance antibody production. nih.gov Such compounds are considered for potential use as adjuvants to boost vaccine efficacy or in treating certain infections. nih.gov

Antimicrobial and Antifungal Research

Oxazole derivatives are recognized for their broad-spectrum antimicrobial activity. d-nb.info The structural versatility of the oxazole ring allows for the synthesis of compounds with activity against a wide range of bacterial and fungal pathogens. d-nb.info

Activity Spectrum Against Bacterial Strains (Gram-positive, Gram-negative)

Derivatives of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net For example, a series of oxazolone (B7731731) derivatives demonstrated unique antibacterial activity against various bacterial strains. researchgate.net Some synthesized 4H-1,3-oxazol-5-ones, derived from N-acyl-α-amino acids, displayed inhibitory action against E. coli with a Minimum Inhibitory Concentration (MIC) of 28.1 μg/mL. mdpi.com In another study, Schiff bases of benzo[d]this compound were synthesized and evaluated, with several compounds showing good antibacterial activity against Bacillus subtilis (Gram-positive), and Klebsiella pneumoniae and Escherichia coli (Gram-negative). rjptonline.orgresearchgate.net Specifically, compounds with bulky phenyl groups were found to be potent. rjptonline.orgresearchgate.net

| Compound | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| 4H-1,3-oxazol-5-ones (2a-c) | E. coli ATCC 25922 | 28.1 | mdpi.com |

| 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid (1d) | E. coli ATCC 25922 | 28.1 | mdpi.com |

| 4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one (2d) | S. epidermidis 756 | 56.2 | mdpi.com |

| Oxazolone-based sulfonamide (9h) | Aspergillus niger | 4 | mdpi.com |

| Oxazolone-based sulfonamide (9h) | Candida albicans | 2 | mdpi.com |

Antifungal Efficacy (e.g., Candida albicans)

The antifungal properties of this compound derivatives have been well-documented, particularly against Candida albicans. d-nb.infomdpi.com A series of novel 5(4H)-oxazolone-based sulfonamides were synthesized and evaluated for their antifungal activity. mdpi.com One derivative, compound 9h, showed potent activity against Aspergillus niger and Candida albicans with MIC values of 4 µg/mL and 2 µg/mL, respectively. mdpi.com Another study focused on 2-aryloxazoline derivatives, which were found to inhibit the growth of Candida species at low concentrations (<0.25 μg/mL), including against fluconazole-resistant isolates. nih.govacs.org The selective antifungal activity of some derivatives is thought to be due to interactions with fungal-specific components like ergosterol (B1671047) synthesis pathways. mdpi.com

Anti-biofilm Activity Studies

Bacterial biofilms pose a significant challenge in treating chronic infections, and this compound derivatives have shown promise in combating them. mdpi.comumz.ac.ir Certain N-acyl-α-amino acids and their corresponding 1,3-oxazol-5(4H)-one derivatives were found to inhibit the biofilms of Enterococcus faecium. mdpi.com Phenylalanine-derived N-acyl amino acids and their cyclized 4H-1,3-oxazol-5-one counterparts also demonstrated anti-biofilm activity. mdpi.com For instance, 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid was active against C. albicans biofilms with a Minimum Biofilm Inhibitory Concentration (MBIC) of 112.5 μg/mL. mdpi.com Furthermore, 4-Benzylidene-2-methyl-oxazoline-5-one was shown to effectively prevent biofilm formation in Staphylococcus aureus at a concentration of 0.05 mg/ml. umz.ac.ir Some isoxazole derivatives have also been shown to reduce biofilm-forming cells of Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans by over 90%. nih.gov

| Compound | Microbial Strain | Activity (MBIC in μg/mL) | Reference |

|---|---|---|---|

| 4H-1,3-oxazol-5-ones (2b, 2c) | E. coli ATCC 25922 | 56.2 | mdpi.com |

| 4H-1,3-oxazol-5-one (2a) | E. coli ATCC 25922 | 225 | mdpi.com |

| 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid (1d) | C. albicans 128 | 112.5 | mdpi.com |

Targeting Bacterial Enzymes (e.g., DNA Gyrase)

A key mechanism for the antibacterial action of this compound derivatives is the inhibition of essential bacterial enzymes. DNA gyrase, a type II topoisomerase responsible for introducing negative supercoils into bacterial DNA, is a well-validated target. researchgate.netresearchgate.netmdpi.com Molecular docking studies have shown that oxazole derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing its function and leading to bacterial cell death. researchgate.net For example, a series of 4-substituted benzylidene-2-(phenoxymethyl) oxazol-5(4H)-ones were synthesized, and docking studies indicated their interaction with the DNA gyrase enzyme. researchgate.net Similarly, novel quinazolin-2,4-dione derivatives incorporating an oxazole moiety were designed as DNA gyrase inhibitors, with some compounds showing potent antibacterial activity. rsc.org Other research has led to the identification of oxadiazole derivatives that display inhibitory activity against E. coli DNA gyrase with IC50 values in the low micromolar range. researchgate.net

Anticancer and Antitumor Agents

Derivatives of this compound have emerged as a significant class of heterocyclic compounds in the field of medicinal chemistry, demonstrating considerable potential as anticancer and antitumor agents. smolecule.comnih.gov Their structural similarity to purine (B94841) bases allows them to function as antimetabolites, interfering with the synthesis of nucleic acids and other vital processes in cancer cells. mdpi.comnih.gov Researchers have synthesized and evaluated numerous series of these derivatives, revealing potent activities against a range of cancers through various mechanisms of action. nih.gov

Induction of Antiproliferative and Pro-apoptotic Effects

A key aspect of the anticancer activity of this compound derivatives is their ability to inhibit cell proliferation and induce programmed cell death, or apoptosis, in cancer cells. smolecule.com For instance, a series of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]this compound derivatives were designed and synthesized, with the most promising compound, H1, showing a specific and potent anti-proliferative effect against HeLa cervical cancer cells with an IC50 value of 380 nM. researchgate.net This compound was found to trigger a cell cycle blockage at the G1 phase and promote apoptosis. researchgate.net

Similarly, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been investigated for their cytotoxic and pro-apoptotic activities. nih.gov Certain isoxazole-substituted oxazolo[5,4-d]pyrimidines have demonstrated pro-apoptotic activity, and other derivatives are known to activate the caspase cascade, a key pathway in apoptosis. nih.gov Studies on 5-(carbamoylmethylene)-oxazolidin-2-ones, another class of related oxazole derivatives, have shown their ability to induce antiproliferative activity and apoptosis in breast (MCF-7) and cervical (HeLa) cancer cells. nih.gov One derivative, designated as OI, emerged as a particularly potent agent, inducing apoptosis through the activation of caspase-9 and the release of cytochrome c. nih.govmdpi.comresearchgate.net The pro-apoptotic effects are often linked to the inhibition of anti-apoptotic proteins like the B-cell lymphoma 2 (BCL-2) family, thereby allowing pro-apoptotic proteins to initiate cell death. mdpi.com

Furthermore, a novel series of oxazol-5-one derivatives were synthesized, with compound 5t identified as highly effective against HepG2 liver cancer cells (IC50 of 1.8 μM). researchgate.net This compound was shown to inhibit cell proliferation and induce apoptosis in vitro. researchgate.net

Efficacy Against Diverse Cancer Cell Lines

The anticancer potential of this compound derivatives has been demonstrated across a wide variety of human cancer cell lines. This broad spectrum of activity highlights the versatility of the oxazole scaffold in developing targeted cancer therapies.

For example, a series of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides were tested against the NCI-60 panel of human cancer cell lines. researchgate.net The most active compounds demonstrated significant growth inhibition against non-small cell lung cancer (HOP-92), breast cancer (MDA-MB-468), and melanoma (SK-MEL-5) cell lines. researchgate.net Another study on oxazolo[5,4-d]pyrimidine derivatives evaluated their cytotoxicity against lung carcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29) cell lines. nih.gov Compound 3g from this series was particularly potent against the HT29 cell line, with a CC50 of 58.4 µM. nih.gov

The efficacy of these compounds is further illustrated in the following table, which summarizes the activity of various this compound derivatives against different cancer cell lines.

| Derivative Class | Compound | Cancer Cell Line(s) | Activity (IC50/CC50) |

| 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]this compound | H1 | HeLa (Cervical) | 380 nM |

| Oxazolo[5,4-d]pyrimidine | 3g | HT29 (Colon) | 58.4 µM |

| Oxazolo[5,4-d]pyrimidine | 6 | A549 (Lung), HT-29 (Colon), A375 (Melanoma), MCF7 (Breast) | Comparable to Tivozanib |

| Oxazolo[5,4-d]pyrimidine | 17 | HCT116 (Colorectal) | < 100 nM |

| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide | 2 | HOP-92 (Lung), MDA-MB-468 (Breast), SK-MEL-5 (Melanoma) | 4.56 µM, 21.0 µM, 30.3 µM |

| Oxazol-5-one | 5t | HepG2 (Liver) | 1.8 µM |

| 5-(carbamoylmethylene)-oxazolidin-2-one | OI | MCF-7 (Breast), HeLa (Cervical) | 17.66 µM, 31.10 µM |

Modulation of Specific Molecular Targets (e.g., Peroxiredoxin 1, VEGFR-2)

The anticancer effects of this compound derivatives are often rooted in their ability to interact with and modulate specific molecular targets that are crucial for tumor growth and survival. nih.gov Two such targets that have been identified are Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Peroxiredoxin 1 (PRDX1).

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. estranky.sknih.gov Several series of oxazolo[5,4-d]pyrimidine and 2-anilino-5-aryloxazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase. mdpi.comestranky.sknih.gov For example, 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine demonstrated an IC50 value of 0.33 µM against VEGFR-2 kinase. mdpi.com Molecular docking studies have shown that these compounds bind to the ATP binding site of the receptor, with the oxazolo[5,4-d]pyrimidine moiety forming hydrogen bonds with key amino acid residues like Lys-868 and Asp-1046. mdpi.com Similarly, 2-anilino-5-aryloxazole derivatives have been optimized to yield potent inhibitors at both enzymatic and cellular levels. estranky.sknih.gov

Peroxiredoxin 1 (PRDX1) is an antioxidant enzyme that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. researchgate.net A study on novel oxazol-5-one derivatives identified PRDX1 as a direct target of the active compound 5t. researchgate.net It was demonstrated that compound 5t binds to and inhibits the enzymatic activity of PRDX1, leading to an increase in cellular reactive oxygen species (ROS). researchgate.net

Mechanistic Investigations of Antitumor Activity (e.g., Reactive Oxygen Species-Dependent DNA Damage, Endoplasmic Reticulum Stress, Mitochondrial Dysfunction)

The antitumor activity of this compound derivatives often involves a complex interplay of multiple cellular mechanisms. A recurring theme in these investigations is the induction of oxidative stress, which then triggers downstream events leading to cell death. researchgate.netaging-us.com

One of the key mechanisms is the generation of reactive oxygen species (ROS). researchgate.netaging-us.com Elevated ROS levels can cause significant damage to cellular components, including DNA. aging-us.com For instance, the antitumor effect of some agents is mediated through ROS-dependent DNA damage. aging-us.com This damage, in turn, can activate DNA repair pathways and, if the damage is too severe, trigger apoptosis. aging-us.comacs.org

Another important consequence of increased ROS and protein misfolding is endoplasmic reticulum (ER) stress. acs.orgmdpi.comnih.gov The ER is responsible for protein folding, and an accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR). mdpi.com Prolonged ER stress can activate pro-apoptotic pathways. mdpi.comnih.gov Studies have shown that some oxazole derivatives can induce ER stress, contributing to their anticancer effects. researchgate.netacs.org

Mitochondrial dysfunction is also a central mechanism in the antitumor activity of these compounds. nih.govmdpi.comresearchgate.netdntb.gov.uaresearchgate.net Mitochondria are not only the powerhouses of the cell but also key regulators of apoptosis. mdpi.com this compound derivatives have been shown to cause a loss of mitochondrial membrane potential, leading to mitochondrial dysfunction. nih.govmdpi.comresearchgate.netnih.gov This can result in the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, initiating the caspase cascade and apoptosis. nih.govmdpi.comresearchgate.net The antitumor activity of certain 1,3-oxazol-4-yltriphenylphosphonium salts is believed to be directly related to their ability to disrupt mitochondrial function. d-nb.info The mechanism often involves an increase in ROS levels, which leads to ROS-dependent DNA damage, ER stress, and ultimately, mitochondrial dysfunction-mediated apoptosis. researchgate.net

Antiviral Activity

In addition to their anticancer properties, derivatives of this compound have also been investigated for their potential as antiviral agents. researchgate.netzu.edu.uanih.govnih.govtandfonline.com The oxazole scaffold has been identified as a promising backbone for the development of new compounds with activity against various viral pathogens. researchgate.net

Activity Against Specific Viral Pathogens (e.g., Human Cytomegalovirus)

A significant focus of the antiviral research on this compound derivatives has been their activity against Human Cytomegalovirus (HCMV). researchgate.netzu.edu.uanih.govnih.govtandfonline.com HCMV is a widespread herpesvirus that can cause severe disease in immunocompromised individuals. zu.edu.ua

Several studies have reported the synthesis and in vitro evaluation of oxazole derivatives against HCMV. A series of 5-hydroxyalkylamino-1,3-oxazoles were synthesized and tested against the AD169 strain of HCMV in human foreskin fibroblast (HFF) cells. researchgate.net Two compounds from this series exhibited moderate antiviral activity, with EC50 values of 5.42 µM and 4.91 µM. researchgate.net

In another study, novel 2-aryl-4-cyano-5-amino-1,3-oxazoles were evaluated for their anti-HCMV activity. zu.edu.ua One compound showed an EC50 value of 0.77 µM, which was comparable to the clinically used antiviral drug Ganciclovir (EC50 = 0.75 µM). zu.edu.ua Furthermore, some 1,3-oxazole derivatives have demonstrated potent activity against a Ganciclovir-resistant HCMV strain. zu.edu.ua Docking analyses suggest that a potential target for these compounds is the viral DNA polymerase. nih.govnih.govtandfonline.com

The following table summarizes the anti-HCMV activity of selected oxazole derivatives.

| Derivative Class | Compound | Viral Strain | Activity (EC50) | Reference Drug (EC50) |

| 5-hydroxyalkylamino-1,3-oxazole | 9 | HCMV (AD169) | 5.42 µM | Ganciclovir (0.32 µM) |

| 5-hydroxyalkylamino-1,3-oxazole | 15 | HCMV (AD169) | 4.91 µM | Ganciclovir (0.32 µM) |

| 2-aryl-4-cyano-5-amino-1,3-oxazole | 1 | HCMV (AD169) | 0.77 µM | Ganciclovir (0.75 µM) |

| 5-amino-1,3-oxazole-4-carbonitrile | 2 | HCMV (AD169) | >30 µM | Ganciclovir (0.75 µM) |

Inhibition of Viral Enzymes (e.g., DNA Polymerase)

This compound derivatives have emerged as a promising class of compounds in the search for new antiviral agents. Their mechanism of action often involves the inhibition of key viral enzymes essential for replication. researchgate.net One of the primary targets for these derivatives is the viral DNA polymerase. By binding to this enzyme, they can disrupt the synthesis of viral DNA, a critical step in the viral life cycle. researchgate.net

For instance, certain azole derivatives have been investigated for their activity against human cytomegalovirus (HCMV). Through in silico modeling and subsequent in vitro assays, researchers have identified oxazole derivatives as potential inhibitors of HCMV DNA polymerase. nih.gov Docking studies of active compounds have revealed calculated binding energies of -8.6 and -7.8 kcal/mol, indicating a strong interaction with the enzyme's active site. nih.gov These interactions are stabilized by the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues such as Lys60, Leu43, Ile49, Pro77, Asp134, Ile135, Val136, Thr62, and Arg137. nih.gov

Furthermore, other oxazole derivatives have shown potent activity against the hepatitis C virus (HCV) by targeting the NS5B polymerase, a crucial enzyme for viral replication. derpharmachemica.com A series of (5-oxazolyl)phenyl amine derivatives demonstrated significant antiviral activity against HCV, with some compounds exhibiting IC50 values in the low micromolar range (< 2.0 µM). derpharmachemica.comresearchgate.net These findings underscore the potential of the this compound scaffold in the development of novel inhibitors of viral polymerases.

| Derivative Class | Viral Target | Virus | Key Findings |

| Azole derivatives | DNA Polymerase | Human Cytomegalovirus (HCMV) | Docking studies showed strong binding energies (-8.6 and -7.8 kcal/mol). nih.gov |

| Quinolone-based oxazoles | NS5B Polymerase | Hepatitis C Virus (HCV) | A potent derivative showed an IC50 of 1.8 µM. derpharmachemica.com |

| (5-Oxazolyl)phenyl amines | Not specified | Hepatitis C Virus (HCV) | Derivatives showed strong activity with IC50 values < 2.0 µM. derpharmachemica.comresearchgate.net |

Detailed Mechanism of Action Studies at the Molecular Level

Enzyme Inhibition Assays and Biological Target Identification

The pharmacological potential of this compound derivatives is often rooted in their ability to inhibit specific enzymes. Enzyme inhibition assays are a cornerstone in identifying their biological targets and elucidating their mechanism of action. smolecule.com

A notable example is the investigation of N-aryl-5-aryloxazol-2-amine derivatives as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the synthesis of leukotrienes, which are mediators of inflammation. jst.go.jpnih.gov Through in vitro enzymatic and cell-based assays, a novel oxazole-containing structural moiety was identified from a chemical library. jst.go.jpnih.gov Subsequent structure-activity relationship (SAR) studies revealed that a hydroxyl or amino group at the para-position of the N-phenyl ring was crucial for 5-LOX inhibitory activity. jst.go.jpnih.gov

Similarly, various oxazole derivatives have been evaluated for their inhibitory effects on other enzymes. For instance, some derivatives have shown inhibitory activity against cholinesterase enzymes, which are implicated in the pathology of Alzheimer's disease. smolecule.com Benzoxazole (B165842) derivatives have been found to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells. vulcanchem.com Additionally, certain (5-oxazolyl)-phenyl derivatives have been identified as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme with roles in both immunosuppression and antiviral activity. researchgate.net

The identification of these enzymatic targets is often achieved through a combination of techniques, including in vitro enzymatic assays, cell-based assays, and computational docking studies. nih.govjst.go.jpnih.gov For example, in the study of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives, molecular docking was used to predict the interaction with cyclin-dependent kinase-8 (CDK8) and estrogen receptor-alpha (ER-α), both of which are significant targets in cancer therapy. nih.gov

| Oxazole Derivative Class | Target Enzyme | Therapeutic Area | Key Findings |

| N-aryl-5-aryloxazol-2-amines | 5-Lipoxygenase (5-LOX) | Inflammation | A hydroxyl or amino group on the N-phenyl ring is essential for activity. jst.go.jpnih.gov |

| 2-substituted benzo[d]oxazol-5-amines | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Compound 92 showed potent inhibition with IC50 values of 0.052 µM (AChE) and 1.085 µM (BuChE). researchgate.net |

| Benzoxazole derivatives | Topoisomerase II | Cancer | Analogues demonstrated inhibition of this key enzyme. vulcanchem.com |

| (5-Oxazolyl)-phenyl derivatives | Inosine Monophosphate Dehydrogenase (IMPDH) | Antiviral, Immunosuppression | Several derivatives showed activity comparable to control drugs. researchgate.net |

| 3-(2-aminooxazol-5-yl)-2H-chromen-2-ones | Cyclin-dependent kinase-8 (CDK8), Estrogen receptor-alpha (ER-α) | Cancer | Docking studies indicated good binding affinity within the ATP binding pocket. nih.gov |

Receptor Binding and Allosteric Modulation Studies

Beyond direct enzyme inhibition, this compound derivatives can exert their pharmacological effects by interacting with cellular receptors. These interactions can be either direct binding to the primary (orthosteric) site or binding to a secondary (allosteric) site, which modulates the receptor's response to its natural ligand.

Studies have shown that certain oxazole derivatives can act as modulators of various receptors. For example, N-allyl-2-(p-tolyl)-4-tosylthis compound has been identified as a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This modulation enhances neurotransmitter release and has shown potential in improving cognitive function in models of neurological disorders. Similarly, other oxazole derivatives are being investigated for their ability to modulate neurotransmitter receptors, such as those implicated in Alzheimer's disease. vulcanchem.com

In the context of opioid receptors, a series of 2-amino-oxazole and 2-one-oxazole analogs of morphinans were synthesized and evaluated for their binding affinity at μ, δ, and κ opioid receptors. nih.gov Interestingly, these oxazole derivatives showed a significant decrease in affinity at μ and κ receptors compared to their 2-aminothiazole (B372263) counterparts. nih.gov This highlights the sensitivity of receptor binding to the specific heterocyclic core.

Furthermore, some oxazole derivatives have been identified as negative allosteric modulators (NAMs) of the Lysophosphatidic Acid 1 (LPA1) receptor, a target for fibrotic diseases. nih.govresearchgate.net For instance, the compound 1-(4-{4-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl]phenyl}phenyl)cyclopropane-1-carboxylic acid (BMS-986202) has been investigated in this context. nih.govresearchgate.net

| Oxazole Derivative | Receptor Target | Mode of Action | Therapeutic Potential |

| N-allyl-2-(p-tolyl)-4-tosylthis compound | mGluR5 | Positive Allosteric Modulator | Neurological Disorders |

| 2-amino-oxazole and 2-one-oxazole morphinan (B1239233) analogs | Opioid Receptors (μ, δ, κ) | Direct Binding | Pain Management nih.gov |

| BMS-986202 | LPA1 Receptor | Negative Allosteric Modulator | Fibrotic Diseases nih.govresearchgate.net |

Modulation of Intracellular Signaling Pathways (e.g., MAP Kinases, Caspases, NFκB, Bcl-2, Fas)

The biological effects of this compound derivatives often culminate in the modulation of intracellular signaling pathways that govern cell fate, including proliferation, survival, and apoptosis.

Several studies have demonstrated the ability of these compounds to influence key signaling molecules. For instance, a new isoxazole derivative, MM3, was shown to induce strong increases in the expression of caspases, Fas, and NF-κB1 in Jurkat cells, suggesting a pro-apoptotic mechanism of action that could account for its immunosuppressive properties. researchgate.net The activation of caspases, a family of proteases central to the execution of apoptosis, is a common finding. researchgate.netdovepress.com The intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins, is also a frequent target. mdpi.comnih.gov Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax can shift the cellular balance towards apoptosis. mdpi.com

The mitogen-activated protein kinase (MAPK) signaling pathways, including JNK, are also modulated by oxazole derivatives. mdpi.comnih.gov Sustained activation of JNK can lead to the activation of downstream targets like c-Jun, which in turn can induce the expression of pro-apoptotic genes such as Fas Ligand (FasL). mdpi.com

In a study of 7-amino-oxazolo[5,4-d]pyrimidine derivatives, compound SCM5 was found to significantly increase the expression of Caspase-8, Caspase-9, NFκB, Bcl-2, and Fas in WEHI 231 cells, indicating its activity is likely associated with the elicitation of cell signaling pathways leading to apoptosis. researchgate.net In contrast, another compound, SCM9, did not significantly alter the expression of these molecules, suggesting it may act through a different signaling pathway. researchgate.net

| Derivative | Cell Line | Signaling Molecule(s) Affected | Observed Effect |

| MM3 (isoxazole derivative) | Jurkat cells | Caspases, Fas, NF-κB1 | Increased expression, pro-apoptotic action. researchgate.net |

| SCM5 (7-amino-oxazolo[5,4-d]pyrimidine) | WEHI 231 cells | Caspase-8, Caspase-9, NFκB, Bcl-2, Fas | Increased expression, pro-apoptotic action. researchgate.net |

| SCM9 (7-amino-oxazolo[5,4-d]pyrimidine) | Jurkat cells | JNK, p38α | Increased expression, potential pro-apoptotic action. researchgate.net |

Interactions with Biological Macromolecules

DNA Interaction Studies (e.g., Intercalation, Groove Binding, Fluorescent Probes)

The interaction of small molecules with DNA is a fundamental area of research in medicinal chemistry, as it can lead to the development of new anticancer and antiviral agents, as well as fluorescent probes for biological imaging. This compound derivatives, particularly those with planar aromatic structures, have shown a propensity to interact with DNA through various modes, including intercalation and groove binding. periodikos.com.brresearchgate.netresearchgate.net

Intercalation and Groove Binding

Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, while groove binding involves the fitting of a molecule into the minor or major grooves of DNA. periodikos.com.brresearchgate.netnih.gov While direct studies on this compound itself are limited, the broader class of oxazole derivatives has been extensively studied. For example, while no direct studies on 3-[3-(Benzyloxy)phenyl]-1,2-oxazol-5-amine exist, it is predicted that its amine group may enhance its DNA intercalation capacity compared to non-polar derivatives. vulcanchem.com Some β-carboline derivatives containing an oxazol-5-one moiety have been shown to possess DNA binding ability, which contributes to their antitumor activity. jscimedcentral.com

Studies on isoxazol-5-one derivatives have demonstrated their interaction with calf thymus DNA (ct-DNA), with evidence pointing towards groove binding rather than intercalation. researchgate.net Molecular modeling studies of these compounds have shown strong binding to the DNA groove. researchgate.net

Fluorescent Probes

A significant application of DNA-interacting oxazole derivatives is in the development of fluorescent probes. smolecule.comperiodikos.com.br These compounds often exhibit weak fluorescence in solution but show a significant enhancement of fluorescence upon binding to DNA. periodikos.com.bracs.org This property makes them excellent tools for visualizing and quantifying DNA. smolecule.comperiodikos.com.br

Oxazole yellow (YO) and its derivatives are well-known examples of fluorescent DNA probes. periodikos.com.bracs.orgmdpi.combiotium.comacs.org These molecules, which contain a benzoxazole core, act as intercalators. periodikos.com.bracs.org Upon intercalation, the large amplitude motion of the molecule is restricted, leading to a dramatic increase in fluorescence. acs.org The photophysical properties of these probes, such as their absorption and emission spectra, can be fine-tuned by modifying their chemical structure. periodikos.com.br

Naphthoxazole derivatives, which have a more extended aromatic system, have also been synthesized and evaluated as DNA ligands. periodikos.com.brscielo.br Studies involving absorption and emission titrations, as well as viscosity measurements, have indicated that these compounds interact with DNA, with intercalation being a predominant mode of binding. periodikos.com.br

| Derivative Class | Mode of Interaction | Application | Key Findings |

| Isoxazol-5-ones | Groove Binding | DNA Interaction | Compounds showed effective binding affinity with ct-DNA. researchgate.net |

| Oxazole Yellow (YO) and derivatives | Intercalation | Fluorescent DNA Probe | Significant fluorescence enhancement upon binding to DNA. periodikos.com.bracs.org |

| Naphthoxazoles | Intercalation | Fluorescent DNA Probe | Changes in absorption and emission properties upon DNA binding. periodikos.com.brscielo.br |

| Oxazole-hydroxybenzimidazole dimers | Minor Groove Binding | DNA Recognition | Designed for sequence-specific DNA minor groove recognition. nih.gov |

Protein Binding Investigations

The therapeutic potential of this compound derivatives is intrinsically linked to their ability to bind with specific biological macromolecules, primarily proteins such as enzymes, receptors, and transcription factors. Understanding these interactions at a molecular level is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective agents. Research in this area utilizes a combination of in vitro enzymatic assays, cell-based assays, and in silico molecular docking studies to identify protein targets and quantify the binding affinity of various this compound scaffolds.

Inhibition of Enzymes

A significant number of studies have focused on the inhibitory effects of this compound derivatives against various enzymes implicated in disease pathogenesis.

Cholinesterases (AChE and BChE)